4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide
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Overview
Description
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide is a complex organic compound that features a brominated phenyl group, an ethynyl linkage, and a dodecyl chain attached to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide typically involves multiple steps:
Formation of 4-[(4-Bromophenyl)ethynyl]pyridine: This can be achieved through a palladium-catalyzed coupling reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene.
Alkylation of Pyridine: The pyridine ring is then alkylated with a dodecyl halide under basic conditions to introduce the dodecyl chain.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with a brominating agent to form the pyridinium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl linkage and the pyridinium ion can participate in redox reactions.
Coupling Reactions: The ethynyl group can engage in coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Products include oxidized forms of the ethynyl group or the pyridinium ion.
Reduction: Reduced forms of the ethynyl group or the pyridinium ion.
Scientific Research Applications
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the formation of complex molecular architectures.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide involves its interaction with biological membranes and molecular targets:
Molecular Targets: The compound can interact with lipid bilayers, disrupting membrane integrity and function.
Pathways Involved: It may interfere with cellular signaling pathways by altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylethynyltrimethylsilane: Similar structure but with a trimethylsilyl group instead of a dodecyl chain.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: Lacks the pyridinium ion and dodecyl chain.
4-Bromophenethyl bromide: Contains a brominated phenyl group but lacks the ethynyl linkage and pyridinium ion.
Uniqueness
4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide is unique due to its combination of a brominated phenyl group, an ethynyl linkage, a dodecyl chain, and a pyridinium ion. This combination imparts distinct amphiphilic properties and potential for diverse applications in various fields.
Properties
CAS No. |
136984-70-8 |
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Molecular Formula |
C25H33Br2N |
Molecular Weight |
507.3 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)ethynyl]-1-dodecylpyridin-1-ium;bromide |
InChI |
InChI=1S/C25H33BrN.BrH/c1-2-3-4-5-6-7-8-9-10-11-20-27-21-18-24(19-22-27)13-12-23-14-16-25(26)17-15-23;/h14-19,21-22H,2-11,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
BWLAYVJKBYASKW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br.[Br-] |
Origin of Product |
United States |
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